

## Application Notes and Protocols for AU-24118 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **AU-24118**, an orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader, in in vivo mouse models of cancer. **AU-24118** targets the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as PBRM1, for degradation, offering a promising therapeutic strategy for enhancer-driven cancers. [1][2][3][4][5]

### **Mechanism of Action**

AU-24118 is a second-generation, orally bioavailable PROTAC that potently and selectively degrades the ATPase subunits of the mammalian switch/sucrose nonfermentable (mSWI/SNF) chromatin remodeling complex, SMARCA2 and SMARCA4, along with the PBRM1 subunit.[1] [6][7] It functions by linking a ligand that binds to the bromodomains of SMARCA2 and SMARCA4 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[8][9] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target proteins.[6] The degradation of these key mSWI/SNF components impedes the chromatin accessibility of oncogenic transcription factors, leading to tumor regression in preclinical models.[1][3][4][5]





Click to download full resolution via product page

Figure 1: Mechanism of action of AU-24118.



# In Vivo Efficacy in a Castration-Resistant Prostate Cancer (CRPC) Mouse Model

**AU-24118** has demonstrated significant anti-tumor activity in a VCaP human prostate cancer xenograft model in mice.[1]

**Quantitative Data Summary** 



| Parameter                                                                                               | Value                                                                                                                  | Reference |  |
|---------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|-----------|--|
| Animal Model                                                                                            | Six-week-old male CB17 SCID mice                                                                                       | [8]       |  |
| Tumor Model                                                                                             | VCaP human prostate cancer cell line xenograft                                                                         | [1][8]    |  |
| Drug Formulation                                                                                        | AU-24118 dissolved in PEG200, then mixed with 5 volumes of 10% D-α- [1] Tocopherol polyethylene glycol 1000 succinate. |           |  |
| Dosing Regimen                                                                                          | 15 mg/kg, administered via oral gavage, three times per week.                                                          | [1][8]    |  |
| Combination Therapy                                                                                     | Enzalutamide (10 mg/kg),<br>administered via oral gavage,<br>five times per week.                                      | [1][8]    |  |
| Observed Efficacy                                                                                       | Induced tumor regression as a single agent.                                                                            | [1][6]    |  |
| Enhanced tumor regression when combined with enzalutamide, with some tumors becoming unpalpable. [8][9] | [1][8][9]                                                                                                              |           |  |
| Pharmacodynamic Effects                                                                                 | Downregulation of SMARCA2,<br>SMARCA4, PBRM1, AR, ERG,<br>C-Myc, and Ki-67.                                            | [1][8]    |  |
| Induction of apoptosis, as indicated by increased cleaved PARP levels.                                  | [8][9]                                                                                                                 |           |  |
| Tolerability                                                                                            | No significant changes in body weight were observed, indicating good tolerability.                                     | [1][8]    |  |



**Pharmacokinetic Profile in Mice** 

| Parameter                 | Value (at 10 mg/kg oral<br>gavage) | Reference |
|---------------------------|------------------------------------|-----------|
| Oral Bioavailability (%F) | 33.4%                              | [1]       |

| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Reference |
|--------------|--------------|---------------|-----------|
| 10           | 1010         | 10800         | [1]       |
| 30           | 2890         | 38900         | [1]       |
| 100          | 4830         | 101000        | [1]       |

## Experimental Protocols VCaP Xenograft Mouse Model Protocol

This protocol outlines the key steps for evaluating the efficacy of **AU-24118** in a CRPC xenograft model.





Click to download full resolution via product page

Figure 2: Experimental workflow for AU-24118 in a VCaP CRPC mouse model.



#### Materials:

- VCaP human prostate cancer cells
- Six-week-old male CB17 SCID mice[8]
- Serum-free cell culture medium
- Matrigel
- AU-24118
- Vehicle solution (e.g., PEG200 and 10% D-α-Tocopherol polyethylene glycol 1000 succinate)
   [1]
- Enzalutamide (optional, for combination studies)
- · Calipers for tumor measurement
- Animal scale

#### Procedure:

- Cell Preparation: Culture VCaP cells under standard conditions. Prior to injection, resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 3 x 10<sup>6</sup> cells per injection volume.
- Tumor Implantation: Subcutaneously inject the cell suspension into the dorsal flank of the mice.
- Tumor Growth and Castration: Monitor tumor growth. Once tumors reach a volume of approximately 150-250 mm<sup>3</sup>, perform surgical castration.
- Confirmation of Castration Resistance: Following castration, tumor volumes will initially decrease. Continue to monitor the mice until tumors regrow to their pre-castration size, confirming the establishment of a castration-resistant state.



- Randomization and Treatment: Once tumors have regrown, randomize the mice into the desired treatment groups (e.g., vehicle, AU-24118, enzalutamide, combination).
- Drug Administration:
  - Prepare AU-24118 by first dissolving it in PEG200, followed by the addition of five volumes of 10% D-α-Tocopherol polyethylene glycol 1000 succinate with vigorous mixing.
     [1]
  - Administer AU-24118 via oral gavage at a dose of 15 mg/kg, three times per week.[1][8]
  - For combination studies, administer enzalutamide via oral gavage at 10 mg/kg, five times per week.[1]
- Monitoring:
  - Measure tumor dimensions with calipers twice a week and calculate tumor volume.
  - Record the body weight of each mouse at the time of tumor measurement to monitor for any treatment-related toxicity.
- Endpoint Analysis:
  - At the conclusion of the study, euthanize the mice and excise the tumors.
  - A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical (IHC) analysis of protein expression (e.g., SMARCA4, AR, ERG, C-Myc, Ki-67).[1]
  - Another portion of the tumor can be snap-frozen for subsequent Western blot analysis to confirm the degradation of target proteins and assess downstream signaling effects (e.g., cleaved PARP for apoptosis).[8][9]

### Safety and Tolerability

In preclinical studies, **AU-24118** has demonstrated a favorable safety profile.[1][2][3][4][5] Mice treated with **AU-24118**, both as a single agent and in combination with enzalutamide, did not



exhibit significant changes in body weight, suggesting good tolerability at the efficacious dose. [1][8]

### Conclusion

**AU-24118** is a potent and orally bioavailable PROTAC degrader of key mSWI/SNF complex subunits. The provided protocols and data support its use in preclinical mouse models of cancer, particularly in castration-resistant prostate cancer. These application notes serve as a guide for researchers to design and execute in vivo studies to further explore the therapeutic potential of **AU-24118**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AU-24118 | mSWI/SNF ATPase PROTAC | Probechem Biochemicals [probechem.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AU-24118 in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372867#how-to-use-au-24118-in-vivo-mouse-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com